molecular formula C9H15Br B2950812 7-(2-Bromoethyl)spiro[2.4]heptane CAS No. 2551115-19-4

7-(2-Bromoethyl)spiro[2.4]heptane

Cat. No. B2950812
CAS RN: 2551115-19-4
M. Wt: 203.123
InChI Key: KVXHHCCNRHFHIH-UHFFFAOYSA-N
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Description

7-(2-Bromoethyl)spiro[2.4]heptane is a derivative of spiro[2.4]heptane . Spiro[2.4]heptane is a cyclic compound with the formula C7H12 . The term “spiro” in its name indicates that it contains a spiroatom, which is a single atom that forms part of two rings .


Synthesis Analysis

The synthesis of spiro[2.4]heptane derivatives involves various methods. One such method is the asymmetric decarboxylative [3 + 2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins . This reaction is catalyzed by a palladium complex and a chiral urea-tertiary amine, yielding a variety of chiral spiro[2.4]heptanes .


Molecular Structure Analysis

The molecular structure of spiro[2.4]heptane consists of a seven-membered ring with a spiroatom connected to a two-membered ring . The molecular formula is C7H12, and it has a molecular weight of 96.1702 .


Chemical Reactions Analysis

Spiro[2.4]heptane can undergo various chemical reactions. For instance, it can participate in asymmetric decarboxylative [3 + 2] cycloaddition reactions . In these reactions, spiro[2.4]heptane derivatives are formed with high enantioselectivities and moderate diastereoselectivities .


Physical And Chemical Properties Analysis

Spiro[2.4]heptane has a density of 0.9±0.1 g/cm3, a boiling point of 120.4±7.0 °C at 760 mmHg, and a vapor pressure of 18.3±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 34.4±0.8 kJ/mol and a flash point of 4.2±11.7 °C .

properties

IUPAC Name

7-(2-bromoethyl)spiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXHHCCNRHFHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Bromoethyl)spiro[2.4]heptane

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